molecular formula C7H4FNS B1446151 2-Fluoro-5-mercaptobenzonitrile CAS No. 1378588-41-0

2-Fluoro-5-mercaptobenzonitrile

Cat. No.: B1446151
CAS No.: 1378588-41-0
M. Wt: 153.18 g/mol
InChI Key: PYBHNYNUDGSMIJ-UHFFFAOYSA-N
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Description

2-Fluoro-5-mercaptobenzonitrile is a chemical compound that belongs to the class of benzene derivatives. It is characterized by the presence of a fluorine atom, a mercapto group, and a nitrile group attached to a benzene ring. This compound appears as a yellow crystalline powder and is used in various fields such as medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-mercaptobenzonitrile typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2-fluoro-5-nitrobenzonitrile with a thiol reagent under reducing conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a reducing agent like iron powder or tin chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-mercaptobenzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitrile group can be reduced to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 2-Fluoro-5-sulfonylbenzonitrile.

    Reduction: 2-Fluoro-5-aminobenzonitrile.

    Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-5-mercaptobenzonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-mercaptobenzonitrile involves its interaction with biological molecules, particularly proteins. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or alteration of protein function. This interaction can affect various molecular pathways, including signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-nitrobenzonitrile: Similar structure but with a nitro group instead of a mercapto group.

    2-Fluoro-5-methylbenzonitrile: Similar structure but with a methyl group instead of a mercapto group.

Uniqueness

2-Fluoro-5-mercaptobenzonitrile is unique due to the presence of the mercapto group, which imparts distinct reactivity and biological activity. The combination of the fluorine atom and the mercapto group makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-fluoro-5-sulfanylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNS/c8-7-2-1-6(10)3-5(7)4-9/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBHNYNUDGSMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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